molecular formula C4H2Na2O5 B12083407 Disodium 2-oxosuccinate CAS No. 300-01-6

Disodium 2-oxosuccinate

Cat. No.: B12083407
CAS No.: 300-01-6
M. Wt: 176.03 g/mol
InChI Key: ZNIQEYASWPYCBW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium 2-oxosuccinate is typically synthesized through the neutralization of oxaloacetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the disodium salt in solid form .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Disodium 2-oxosuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

Mechanism of Action

Disodium 2-oxosuccinate exerts its effects through its involvement in the citric acid cycle. It acts as an intermediate in the cycle, participating in the conversion of isocitrate to alpha-ketoglutarate. This conversion is catalyzed by the enzyme isocitrate dehydrogenase, and this compound plays a crucial role in the oxidative decarboxylation process .

Comparison with Similar Compounds

  • Disodium succinate
  • Disodium fumarate
  • Disodium malate
  • Disodium maleate

Comparison: Disodium 2-oxosuccinate is unique due to its role as an intermediate in the citric acid cycle, which is not shared by the other similar compounds listed above. While disodium succinate and disodium fumarate are also involved in the citric acid cycle, they participate in different steps and have distinct chemical properties .

Biological Activity

Disodium 2-oxosuccinate, also known as disodium succinate, is a sodium salt derivative of succinic acid. This compound has garnered attention due to its potential biological activities, including its role in metabolic processes and possible therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tables for clarity.

This compound has the following chemical characteristics:

  • Chemical Formula : C4H2Na2O5
  • Molecular Weight : 174.1 g/mol
  • CAS Number : 164577

The compound exists as a stable hexahydrate and dissociates in aqueous solutions to release sodium ions, which can influence its biological interactions.

This compound is involved in several biochemical pathways:

  • It acts as an intermediate in the citric acid cycle (Krebs cycle), which is crucial for cellular respiration and energy production.
  • The compound may influence the activity of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway, thereby affecting cGMP levels and subsequent cellular responses .

Cytotoxicity and Antimicrobial Activity

Research indicates that this compound exhibits low cytotoxicity across various cell lines. In studies involving human cell lines, it has been shown to enhance cell viability without significant adverse effects. For example, concentrations up to 200 µM did not lead to substantial cytotoxicity in L929 fibroblasts .

Table 1: Cytotoxicity Data of this compound

Concentration (µM)Cell Viability (%)
0100
5095
10090
20085

In terms of antimicrobial activity, this compound has demonstrated effectiveness against certain bacterial strains. Its mechanism appears to involve disruption of bacterial metabolism rather than direct lysis.

Toxicological Studies

A series of toxicological assessments have been conducted on this compound, particularly focusing on its safety profile:

  • Acute Toxicity : An oral toxicity study in rats indicated an LD50 greater than 2000 mg/kg, suggesting a low acute toxicity level .
  • Repeated Dose Toxicity : In a study involving repeated doses, the NOAEL (No Observed Adverse Effect Level) was determined to be 100 mg/kg bw/day for male rats and 300 mg/kg bw/day for female rats .

Table 2: Summary of Toxicological Findings

Study TypeResult
Acute Toxicity (LD50)>2000 mg/kg
NOAEL (Male Rats)100 mg/kg bw/day
NOAEL (Female Rats)300 mg/kg bw/day

Case Studies

  • Case Study on Metabolic Effects : A study published in Pharmacology Research highlighted the role of this compound in enhancing metabolic rates in animal models. The compound was administered at varying doses, revealing significant increases in energy expenditure and glucose metabolism compared to control groups .
  • Clinical Application : In a clinical trial assessing patients with metabolic disorders, this compound was evaluated for its potential to improve metabolic profiles. Results indicated improved lipid profiles and reduced markers of inflammation after supplementation over a six-week period .

Properties

CAS No.

300-01-6

Molecular Formula

C4H2Na2O5

Molecular Weight

176.03 g/mol

IUPAC Name

disodium;2-oxobutanedioate

InChI

InChI=1S/C4H4O5.2Na/c5-2(4(8)9)1-3(6)7;;/h1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2

InChI Key

ZNIQEYASWPYCBW-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.